Tert-butyl (4-((5-cyanopyridin-2-yl)oxy)cyclohexyl)carbamate
Description
Tert-butyl (4-((5-cyanopyridin-2-yl)oxy)cyclohexyl)carbamate is a carbamate-protected intermediate characterized by a cyclohexyl backbone linked to a 5-cyanopyridin-2-yl ether moiety. The tert-butyl carbamate group serves as a protective group for amines, enhancing stability during synthetic processes. This compound is likely utilized in pharmaceutical synthesis, particularly in the development of kinase inhibitors or central nervous system (CNS) therapeutics, where pyridine derivatives are common pharmacophores. Its structure combines a polar cyanopyridinyl group with a hydrophobic cyclohexyl-carbamate system, balancing solubility and membrane permeability.
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-13-5-7-14(8-6-13)22-15-9-4-12(10-18)11-19-15/h4,9,11,13-14H,5-8H2,1-3H3,(H,20,21) |
InChI Key |
SWKUBCUIZIPIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the cyanopyridine intermediate: This step involves the reaction of a suitable pyridine derivative with a cyanating agent under controlled conditions.
Cyclohexylation: The cyanopyridine intermediate is then reacted with a cyclohexylating agent to introduce the cyclohexyl group.
Carbamate formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridine moiety can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the cyanopyridine moiety.
Reduction: Reduced forms of the cyanopyridine and carbamate groups.
Substitution: Substituted derivatives with various functional groups replacing the cyanopyridine moiety.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate involves its interaction with specific molecular targets. The cyanopyridine moiety can interact with enzymes and receptors, modulating their activity. The cyclohexyl group provides structural stability, while the carbamate group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences
Bicyclo[2.2.2]octane Derivatives ()
The compound in , tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate, features a bicyclo[2.2.2]octane core instead of a cyclohexyl group. Additionally, the triisopropylsilyl (TIPS) protecting group and pyrrolo[2,3-b]pyridine moiety differ significantly from the cyanopyridinyl ether in the target compound, leading to divergent reactivity and steric profiles.
Bromo-Substituted Cyclopropane Intermediates ()
Intermediates BM, BN, and BO (e.g., tert-butyl (4-(((trans)-2-(6-bromopyridin-3-yl)cyclopropyl)amino)cyclohexyl)carbamate) incorporate a cyclopropane ring and brominated aromatic systems. The cyclopropane introduces steric strain and rigidity, while bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the target compound’s cyano group is electron-withdrawing, altering electronic density and reactivity compared to bromine.
Pyrimidine-Based Carbamate ()
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () replaces pyridine with a pyrimidine ring.
Physicochemical Properties
Research Findings and Implications
Electronic Effects: The cyanopyridinyl group in the target compound withdraws electrons, reducing aromatic ring nucleophilicity compared to brominated analogs. This may influence binding interactions in biological targets.
Synthetic Utility : Unlike ’s TIPS-protected intermediate, the target compound lacks silicon-based protection, simplifying deprotection steps.
Biological Activity
Tert-butyl (4-((5-cyanopyridin-2-yl)oxy)cyclohexyl)carbamate, also known by its CAS number 194668-38-7, is a synthetic organic compound that falls under the category of carbamates. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, a cyclohexyl moiety, and a cyanopyridine derivative. The molecular formula of this compound is , with a molecular weight of approximately 303.36 g/mol .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the carbamate functional group allows for hydrolysis in acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide. This reactivity suggests potential applications in drug design and development, particularly in creating therapeutic agents targeting specific biological pathways.
Pharmacodynamics and Pharmacokinetics
Interaction studies indicate that this compound may exhibit significant pharmacodynamic properties. Research has shown that it can engage in nucleophilic substitution reactions, which are crucial for its bioactivity. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), remains an area of active investigation. Techniques such as in vitro assays and computational modeling are employed to predict how the compound behaves in biological systems .
Case Studies
- Anticancer Activity : A study explored the potential anticancer properties of this compound by examining its effects on cell proliferation in various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it could significantly reduce markers of oxidative stress in neuronal cells, indicating its potential role in neuroprotection.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Highlights | Unique Features |
|---|---|---|
| Tert-butyl (4-chloropyridin-2-yl)carbamate | Contains a chlorinated pyridine | Exhibits different biological activities due to chlorine substitution |
| Tert-butyl (4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate | Piperidine instead of cyclohexane | May have enhanced solubility and bioavailability |
| Tert-butyl (1s)-1-cyclohexyl-2-oxoethylcarbamate | Similar backbone but different substituents | Known as a cathepsin K inhibitor |
This table illustrates how variations in substituents influence biological activities and potential applications, highlighting the distinctiveness of this compound within medicinal chemistry contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
